2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone
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Overview
Description
2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone is an organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-cyanophenylboronic acid and 2’-trifluoromethylacetophenone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 2’-trifluoromethylacetophenone. This reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the cyanophenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the cyanophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biochemical probes or as a precursor for biologically active molecules.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyanophenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone: Similar structure but with the cyanophenyl group in the para position.
2-(3-Cyanophenyl)-2’-methylacetophenone: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(3-Cyanophenyl)-2’-chloromethylacetophenone: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone is unique due to the presence of both the cyanophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyanophenyl group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-2-1-6-13(14)15(21)9-11-4-3-5-12(8-11)10-20/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSBWRNQQOHIJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642334 |
Source
|
Record name | 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-51-5 |
Source
|
Record name | 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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